
Fexofenadine-d6 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fexofenadine-d6 Methyl Ester is a deuterium labeled Fexofenadine . It is a second-generation antihistamine pharmaceutical agent . The molecular formula of Fexofenadine-d6 Methyl Ester is C33H41NO4 . The IUPAC name is methyl 3,3,3-trideuterio-2- [4- [1-hydroxy-4- [4- [hydroxy (diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2- (trideuteriomethyl)propanoate .
Molecular Structure Analysis
The molecular structure of Fexofenadine-d6 Methyl Ester can be represented by its IUPAC name, methyl 3,3,3-trideuterio-2- [4- [1-hydroxy-4- [4- [hydroxy (diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2- (trideuteriomethyl)propanoate . The InChI representation is InChI=1S/C33H41NO4/c1-32 (2,31 (36)38-3)26-18-16-25 (17-19-26)30 (35)15-10-22-34-23-20-29 (21-24-34)33 (37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 .Physical And Chemical Properties Analysis
The molecular weight of Fexofenadine-d6 Methyl Ester is 521.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 11 . The Exact Mass and Monoisotopic Mass are 521.34121926 g/mol . The Topological Polar Surface Area is 70 Ų . The Heavy Atom Count is 38 . The Formal Charge is 0 . The Complexity is 693 .Applications De Recherche Scientifique
Analytical Method Development
Researchers have developed and validated a stability-indicating chromatographic method to determine fexofenadine hydrochloride and its related compounds, including the methyl ester of fexofenadine (Impurity C), in pharmaceutical tablets. This method is crucial for ensuring the quality and stability of fexofenadine in its medicinal form, aiding in quality control processes (Maher et al., 2011).
Bioanalytical Methods
A sensitive HPLC-MS/MS method has been developed, utilizing atmospheric pressure chemical ionization, for determining fexofenadine in human plasma. This method employs d6-fexofenadine as an internal standard, highlighting its role in accurate and sensitive detection in pharmacokinetic and drug interaction studies (Fu, Woolf, & Matuszewski, 2004). Additionally, a comprehensive review of various bioanalytical methods for fexofenadine, including its disposition via drug transporters, offers insight into its use as a model probe for drug-drug interaction and pharmacokinetic studies (Yao & Srinivas, 2012).
Drug Transport and Interaction Studies
Studies have shown that the renal drug-drug interaction between fexofenadine and probenecid involves the renal basolateral uptake process, specifically through the human organic anion transporter 3 (hOAT3). This finding has significant implications for understanding the pharmacokinetics and optimizing the dosing of fexofenadine when used concomitantly with other medications (Tahara et al., 2006).
Pharmacological Formulation and Sensing Techniques
Innovative methods for the determination of fexofenadine in pharmaceutical preparations involve various techniques like spectrofluorimetry using silver nanoparticles as a fluorescence probe, offering a novel, sensitive method for drug assay in biological fluids and pharmaceuticals (Alothman et al., 2010). Additionally, sensitive luminescence methods based on the sensitization of terbium by complex formation with fexofenadine provide specific analytical techniques for pharmaceutical formulations (Al-Kindy et al., 2015).
Mécanisme D'action
Target of Action
Fexofenadine-d6 Methyl Ester, a deuterium-labeled form of Fexofenadine Methyl Ester , primarily targets the H1 receptor . The H1 receptor is a histamine receptor that plays a crucial role in allergic reactions .
Mode of Action
Fexofenadine-d6 Methyl Ester acts as a selective antagonist of the H1 receptor . By binding to this receptor, it prevents histamine, an endogenous compound predominantly responsible for allergic symptomatology, from exerting its effects . This interaction helps alleviate allergy symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Fexofenadine-d6 Methyl Ester is the histamine signaling pathway . By antagonizing the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions .
Pharmacokinetics
Fexofenadine is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The identified metabolites include a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .
Result of Action
The antagonistic action of Fexofenadine-d6 Methyl Ester on the H1 receptor results in the relief of allergy symptoms . These symptoms can include sneezing, itching, watery eyes, and runny nose . The compound’s action can also help manage chronic idiopathic urticaria, a condition characterized by the spontaneous appearance of hives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Fexofenadine-d6 Methyl Ester can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Fexofenadine-d6", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Fexofenadine-d6 is dissolved in methanol and sulfuric acid is added dropwise with stirring to obtain the corresponding sulfate salt.", "Step 2: The reaction mixture is then heated under reflux for several hours to complete the reaction.", "Step 3: The resulting mixture is cooled and neutralized with sodium hydroxide solution to obtain the free base.", "Step 4: The free base is extracted with ethyl acetate and the organic layer is separated.", "Step 5: The organic layer is washed with water and dried over magnesium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain Fexofenadine-d6 Methyl Ester as a white solid." ] } | |
Numéro CAS |
1286458-00-1 |
Nom du produit |
Fexofenadine-d6 Methyl Ester |
Formule moléculaire |
C33H41NO4 |
Poids moléculaire |
521.731 |
Nom IUPAC |
methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |
Clé InChI |
GOUQSHOAAGQXNJ-WFGJKAKNSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
Synonymes |
4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-(dimethyl-d6)benzeneacetic Acid Methyl Ester; Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-_x000B_hydroxybutyl]-α,α-(dimethyl-d6)phenylacetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



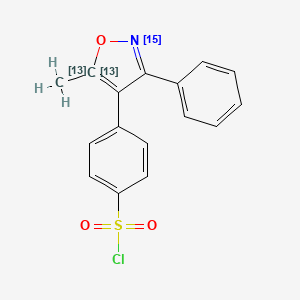
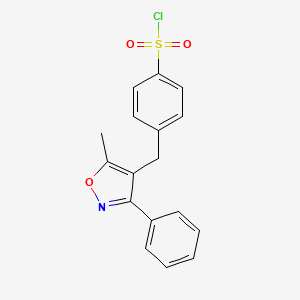
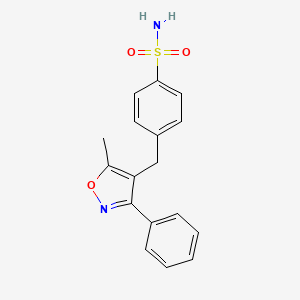
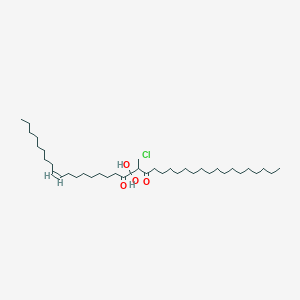
![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

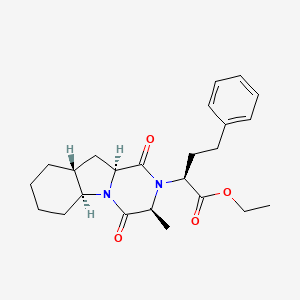
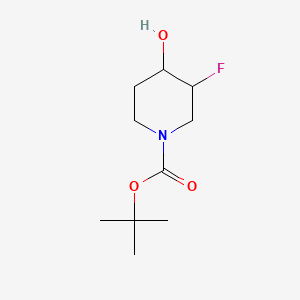
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
